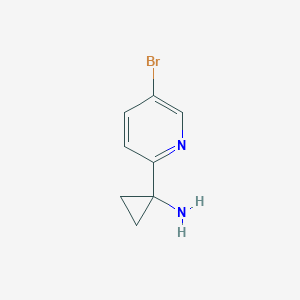

1-(5-Bromopyridin-2-yl)cyclopropanamine

描述

1-(5-Bromopyridin-2-yl)cyclopropanamine (CAS: 944718-22-3) is a brominated pyridine derivative featuring a cyclopropane ring fused to an amine group. Its molecular formula is C₈H₉BrN₂, with a molecular weight of 213.08 g/mol . The compound’s structure combines the electron-withdrawing bromine atom on the pyridine ring with the strained cyclopropane moiety, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing cannabinoid receptor modulators and other bioactive molecules .

属性

IUPAC Name |

1-(5-bromopyridin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXOCGMUISIQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50723434 | |

| Record name | 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944718-22-3 | |

| Record name | 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reagents and Starting Materials

| Reagent/Material | Role | Quantity/Concentration |

|---|---|---|

| 5-Bromo-2-pyridinecarbonitrile | Starting nitrile substrate | 1.0 g (5.46 mmol) |

| Ethylmagnesium bromide | Grignard reagent | 3 M solution in diethyl ether, 4.0 mL |

| Titanium(IV) isopropoxide | Lewis acid catalyst | 1.7 mL (6.01 mmol) |

| Boron trifluoride diethyl etherate | Lewis acid for cyclopropanation | 1.55 g (10.92 mmol) |

| Diethyl ether | Solvent | 30 mL |

| Hydrochloric acid (1 M) | Quenching agent | - |

| Sodium sulfate | Drying agent | - |

| Hexanes/Ethyl acetate | Chromatography solvents | 1:1 mixture |

Reaction Conditions and Steps

| Stage | Temperature (°C) | Duration | Description |

|---|---|---|---|

| 1 | -78 to 20 | 1 hour 35 minutes | Suspension of nitrile in diethyl ether cooled to -78 °C; addition of titanium(IV) isopropoxide; dropwise addition of ethylmagnesium bromide; stirring at -78 °C for 30 minutes, then 1 hour at room temperature |

| 2 | Room temperature | 2 hours | Addition of boron trifluoride diethyl etherate; stirring |

| 3 | Ambient | - | Quenching with 1 M HCl; aqueous workup; basification to pH 10; extraction with ethyl acetate; drying and concentration |

| 4 | Ambient | - | Purification by column chromatography (hexanes/ethyl acetate 1:1) |

Yield and Characterization

- Yield: Approximately 30% isolated yield of 1-(5-bromopyridin-2-yl)cyclopropanamine.

- Characterization by ^1H NMR (400 MHz, CDCl3):

- δ 8.5 (doublet, 1H)

- δ 7.7 (multiplet, 1H)

- δ 7.3 (doublet, 1H)

- δ 1.25 (multiplet, 2H)

- δ 1.15 (multiplet, 2H)

Analysis of Preparation Method

Reaction Mechanism Insights

- The initial step involves nucleophilic addition of the ethylmagnesium bromide to the nitrile group of 5-bromo-2-pyridinecarbonitrile, facilitated by titanium(IV) isopropoxide, which acts as a Lewis acid to activate the nitrile.

- The intermediate formed undergoes cyclopropanation promoted by boron trifluoride diethyl etherate, which likely coordinates to the intermediate to facilitate ring closure forming the cyclopropanamine.

- The acidic quench and subsequent basification allow isolation of the amine product.

Advantages and Limitations

| Aspect | Details |

|---|---|

| Advantages | Utilizes commercially available starting materials; moderate reaction times; straightforward workup |

| Limitations | Moderate yield (30%) indicating potential for optimization; requires low temperature control (-78 °C); use of moisture-sensitive reagents (Grignard, BF3 etherate) |

| Safety Considerations | Handling of ethylmagnesium bromide and boron trifluoride diethyl etherate requires strict moisture exclusion and proper protective equipment due to their reactivity and toxicity |

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| 1 | 5-Bromo-2-pyridinecarbonitrile + Ti(OiPr)4 + EtMgBr (-78 to 20 °C) | Formation of organometallic intermediate | Intermediate formed |

| 2 | Addition of BF3·OEt2 (room temperature) | Cyclopropanation | Cyclopropanamine intermediate |

| 3 | Quench with 1 M HCl, basify to pH 10 | Workup and isolation | Crude product |

| 4 | Column chromatography (hexanes/ethyl acetate 1:1) | Purification | Pure this compound; 30% yield |

化学反应分析

Types of Reactions: 1-(5-Bromopyridin-2-yl)cyclopropanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The cyclopropanamine group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学研究应用

1-(5-Bromopyridin-2-yl)cyclopropanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The hydrochloride salt derivatives (e.g., CAS 2055841-13-7) exhibit higher aqueous solubility compared to the free base form due to ionic character .

- Electronic Effects : Bromine at pyridine C2 (as in the target compound) enhances electron withdrawal compared to C3-substituted isomers (e.g., CAS 1003856-13-0), influencing nucleophilic substitution reactions .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

生物活性

Overview

1-(5-Bromopyridin-2-yl)cyclopropanamine is a chemical compound with significant potential in medicinal chemistry, characterized by its unique structural features, including a brominated pyridine ring and a cyclopropanamine moiety. Its molecular formula is , and it exhibits promising biological activities, particularly as a modulator of various biochemical pathways.

The compound is typically encountered as a dihydrochloride salt, which enhances its solubility and bioavailability in aqueous environments. The presence of the bromine atom at the 5-position of the pyridine ring contributes to its distinct chemical and biological properties, making it a valuable candidate for drug discovery and development.

This compound interacts with specific molecular targets, modulating various biological pathways. The bromine atom and cyclopropanamine structure are crucial for its binding affinity to enzymes, receptors, or other proteins. Preliminary studies suggest that it may influence pathways related to inflammation, neuroprotection, and cellular signaling processes .

1. Medicinal Chemistry Applications

The compound has shown potential in several therapeutic areas:

- Neuroprotection : It has been implicated in protective mechanisms against neuronal damage, possibly through modulation of neuroinflammatory responses.

- Anti-inflammatory Effects : Research indicates that it may inhibit pathways related to inflammation, making it a candidate for conditions like arthritis and inflammatory bowel disease .

- Cancer Research : Its ability to interact with specific receptors suggests potential applications in cancer therapy, particularly in targeting tumor microenvironments.

2. Interaction Studies

Initial interaction studies indicate that this compound may bind to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for further investigation into its binding kinetics and thermodynamics. These studies are essential for understanding the compound's pharmacodynamics and potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(5-Chloropyridin-2-yl)cyclopropanamine | C₈H₉Cl₂N₂ | Chlorine substitution may alter reactivity. |

| 1-(5-Fluoropyridin-2-yl)cyclopropanamine | C₈H₉Cl₂F₂N₂ | Fluorine may enhance lipophilicity and bioactivity. |

| 1-(3-Bromopyridin-2-yl)cyclopropanamine | C₇H₉BrCl₂N₂ | Different bromination site may affect pharmacokinetics. |

The unique bromination pattern of this compound contributes to its distinct biological activities compared to these analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Effects : In a study examining ischemic stroke models, compounds similar to this compound were found to reduce infarct volume and improve neurological outcomes through modulation of inflammatory pathways .

- Anti-inflammatory Activity : Research indicated that derivatives of this compound can significantly reduce joint swelling in rat models of arthritis, suggesting its potential as an anti-inflammatory agent.

- Binding Affinity Studies : Preliminary data show that this compound may exhibit significant binding affinities with various receptors involved in inflammatory responses, warranting further investigation into its therapeutic potential .

常见问题

Q. What are the common synthetic routes for 1-(5-Bromopyridin-2-yl)cyclopropanamine, and how are yields optimized?

The synthesis typically involves cyclopropanation of a brominated pyridine precursor. A validated method includes:

- Step 1 : Reacting 5-bromo-2-aminopyridine with a cyclopropane-forming reagent (e.g., via [2+1] cycloaddition).

- Step 2 : Purification via recrystallization or column chromatography to isolate the product in its hydrochloride form . Yield optimization may require adjusting reaction time, temperature, and catalyst loading. For example, analogous bromopyridine derivatives are synthesized at 160°C for 0.75 hours in sealed tubes, with yields improved by iterative solvent screening .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Q. How can researchers identify prior synthetic protocols for this compound using chemical databases?

Q. What biological applications are associated with brominated pyridine-cyclopropane hybrids?

These compounds are explored as intermediates in antimicrobial or neuroprotective agents. For instance, (S)-enantiomers of similar structures show enhanced binding to neurological targets . Structure-activity relationship (SAR) studies often focus on bromine’s role in enhancing lipophilicity and target affinity .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what challenges arise?

Chiral chromatography using cellulose-based columns (e.g., Chiralpak® IC) effectively separates enantiomers. Challenges include low solubility and racemization during purification. Preferential crystallization or chiral auxiliary methods are alternatives, as demonstrated for (R)- and (S)-bromopyridine derivatives .

Q. How should researchers address contradictory data in synthesis yields across literature reports?

Contradictions often stem from variations in reaction conditions (e.g., solvent polarity, catalyst type). Systematic optimization via Design of Experiments (DoE) is recommended. For example, a Plackett-Burman design can identify critical factors (e.g., temperature, stoichiometry) affecting cyclopropanation efficiency .

Q. What storage conditions are required to maintain the stability of this compound?

Store at -20°C under inert gas (argon) to prevent degradation. Analogous bromopyridines show increased reactivity at room temperature, leading to cyclopropane ring opening or bromine displacement .

Q. How can computational modeling guide SAR studies for this compound?

Density Functional Theory (DFT) predicts electronic effects of bromine substitution on pyridine ring reactivity. Molecular docking simulations (e.g., AutoDock Vina) assess binding to targets like kinase enzymes. For example, bromine’s electron-withdrawing effect enhances hydrogen bonding in active sites .

Q. What strategies improve reaction scalability for multi-gram synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。